![molecular formula C6H9NO2 B15315556 (1R,3R,4S)-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B15315556.png)
(1R,3R,4S)-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,3R,4S)-3-aminobicyclo[210]pentane-1-carboxylic acid is a bicyclic amino acid with a unique structure that includes a bicyclo[210]pentane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,3R,4S)-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid typically involves the cyclization of suitable precursors under specific conditions. One common method involves the use of a chiral auxiliary to induce the desired stereochemistry, followed by cyclization and subsequent functional group transformations to introduce the amino and carboxylic acid groups.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxylic acid to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In organic synthesis, (1R,3R,4S)-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology: The compound’s bicyclic structure and functional groups make it a candidate for studying enzyme interactions and protein binding. It can be used as a probe to investigate the mechanisms of various biological processes.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its unique structure may impart specific biological activities, making it a valuable scaffold for drug design and development.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and catalysts. It can be incorporated into polymers and other industrial products to enhance their properties.
Mechanism of Action
The mechanism by which (1R,3R,4S)-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing molecular targets and pathways involved in various physiological processes.
Comparison with Similar Compounds
- (1R,2S)-2-aminocyclopentanecarboxylic acid
- (1S,3R)-3-aminocyclopentane-1-carboxylic acid
- (1R,2R)-2-aminocyclohexanecarboxylic acid
Comparison: Compared to these similar compounds, (1R,3R,4S)-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid has a more rigid bicyclic structure, which can impart different reactivity and binding properties. This uniqueness makes it a valuable compound for exploring new chemical reactions and biological interactions.
Properties
Molecular Formula |
C6H9NO2 |
|---|---|
Molecular Weight |
127.14 g/mol |
IUPAC Name |
(1R,3R,4S)-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid |
InChI |
InChI=1S/C6H9NO2/c7-4-2-6(5(8)9)1-3(4)6/h3-4H,1-2,7H2,(H,8,9)/t3-,4-,6-/m1/s1 |
InChI Key |
LLGCBCPKHMYQSX-ZMIZWQJLSA-N |
Isomeric SMILES |
C1[C@H]2[C@@]1(C[C@H]2N)C(=O)O |
Canonical SMILES |
C1C2C1(CC2N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Prop-2-en-1-yl4-amino-3-{[4-(tert-butoxy)phenyl]methoxy}benzoate](/img/structure/B15315478.png)
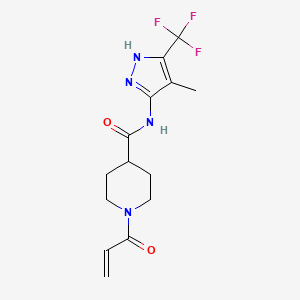
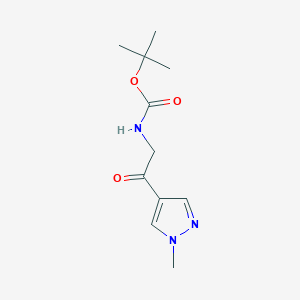
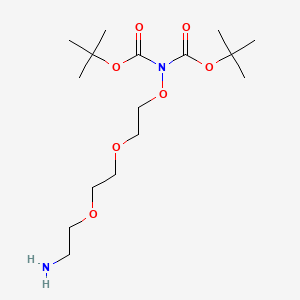
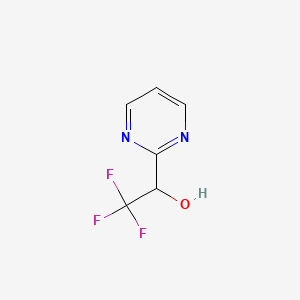
![4-({[(tert-butoxy)carbonyl]amino}methyl)-1,5-dimethyl-1H-pyrazole-3-carboxylicacid](/img/structure/B15315509.png)
![tert-butyl (3S,4S)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxypiperidine-1-carboxylate](/img/structure/B15315523.png)
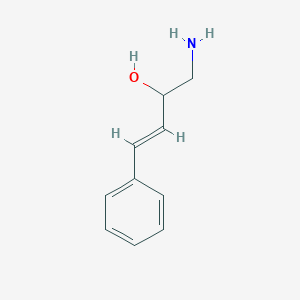
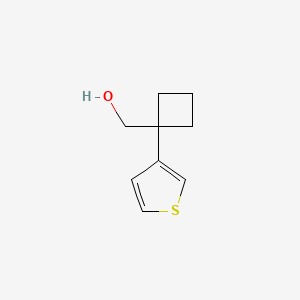
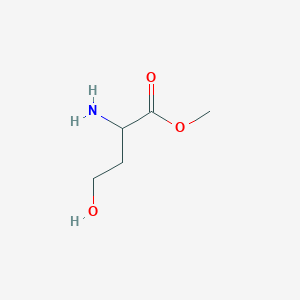
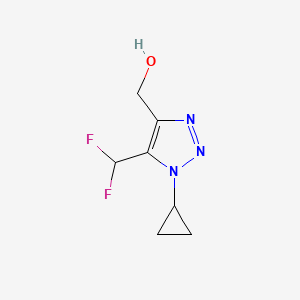
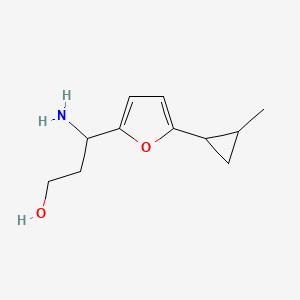

![8-Oxa-3,10-diazabicyclo[4.3.1]decan-4-one](/img/structure/B15315573.png)
